molecular formula C18H19N3O4 B1237479 N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-2-(4-methoxyanilino)acetamide

N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-2-(4-methoxyanilino)acetamide

Cat. No. B1237479
M. Wt: 341.4 g/mol
InChI Key: VMRMKPQSNYOUMW-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino)-2-(4-methoxyanilino)acetamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

  • Anti-Diabetic Potential : A series of compounds including derivatives of 2,3-dihydro-1,4-benzodioxin demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme, suggesting potential therapeutic applications for type-2 diabetes (Abbasi et al., 2023).

  • Antibacterial and Antifungal Agents : Some synthesized compounds involving the benzodioxin moiety showed promising antibacterial and antifungal potential, indicating their use in developing new antimicrobial agents (Abbasi et al., 2020).

  • Enzyme Inhibition for Neurological and Metabolic Disorders : Research on sulfonamides with benzodioxane and acetamide moieties revealed substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase, suggesting applications in managing neurological conditions like Alzheimer's and metabolic disorders like diabetes (Abbasi et al., 2019).

  • Cholinesterase Inhibition : A study on O- and N-substituted derivatives of planetol, including compounds with benzodioxin structures, showed they function as cholinesterase inhibitors, offering potential for treating diseases related to cholinergic system dysfunctions (Irshad et al., 2014).

  • Potential in Treating Bacterial Infections : Research on N-substituted sulfonamides with a benzodioxane moiety indicated strong antibacterial activity against various bacterial strains, suggesting their role in developing new antibacterial therapies (Abbasi et al., 2016).

  • Enantiomer Production for Therapeutic Agents : The study on an indole-3-acetamide hydrolase from Alcaligenes faecalis demonstrated its use in producing enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a valuable synthon for enantiospecific synthesis of therapeutic agents (Mishra et al., 2016).

  • Lipoxygenase Inhibition : Sulfonamides bearing the 1,4-benzodioxin ring were synthesized and tested for antibacterial potential and lipoxygenase inhibition, indicating their potential use in treating inflammatory ailments (Abbasi et al., 2017).

  • Biofilm Inhibition : Some N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives showed inhibitory action against bacterial biofilms, suggesting their application in managing bacterial infections and biofilm-related issues (Abbasi et al., 2020).

properties

Product Name

N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-2-(4-methoxyanilino)acetamide

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-2-(4-methoxyanilino)acetamide

InChI

InChI=1S/C18H19N3O4/c1-23-15-5-3-14(4-6-15)19-12-18(22)21-20-11-13-2-7-16-17(10-13)25-9-8-24-16/h2-7,10-11,19H,8-9,12H2,1H3,(H,21,22)/b20-11+

InChI Key

VMRMKPQSNYOUMW-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC3=C(C=C2)OCCO3

Canonical SMILES

COC1=CC=C(C=C1)NCC(=O)NN=CC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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